molecular formula C11H14N2 B3047403 N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine CAS No. 138976-87-1

N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine

Katalognummer: B3047403
CAS-Nummer: 138976-87-1
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: PDRWBEIGHYRWNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-alkylated derivatives and iminium salts, which can be further utilized in organic synthesis .

Wissenschaftliche Forschungsanwendungen

1.1. Neurological Disorders

DMHI has been identified as a positive allosteric modulator (PAM) of the dopamine D1 receptor, making it a candidate for treating neurological disorders such as:

  • Parkinson's Disease : Research indicates that compounds similar to DMHI can alleviate symptoms associated with Parkinson's disease by enhancing dopaminergic signaling, thus potentially improving motor function and cognitive impairment in patients .
  • Schizophrenia : The modulation of D1 receptors may also benefit patients with schizophrenia, addressing cognitive deficits and negative symptoms .

1.2. Cognitive Disorders

DMHI shows promise in treating cognitive impairments related to Alzheimer's disease and other neurodegenerative conditions. Its ability to modulate neurotransmitter systems suggests potential therapeutic effects in enhancing memory and learning capabilities .

1.3. Mood Disorders

The compound may also be effective in treating depression and attention deficit-hyperactivity disorder (ADHD). Its influence on dopamine pathways could help regulate mood and attention .

2.1. Anticonvulsant Properties

Research has demonstrated that certain isoquinoline derivatives exhibit anticonvulsant activity. DMHI could potentially be developed into a therapeutic agent for seizure disorders due to its structural similarities with known anticonvulsants .

2.2. Vascular Effects

Some studies suggest that isoquinoline derivatives possess peripheral vasodilatory effects, which could be beneficial in managing cardiovascular conditions. The modulation of vascular tone may lead to therapeutic applications in hypertension or other vascular disorders .

3.1. Synthetic Pathways

DMHI can be synthesized through various methods involving ketoamides and organomagnesium compounds, yielding high purity and yield rates. The synthesis often includes cyclization steps facilitated by acid catalysts .

3.2. Structural Modifications

The ability to modify the isoquinoline structure allows for the development of derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance, substituents at specific positions can significantly alter the compound's interaction with biological targets .

Case Studies and Research Findings

StudyFocusFindings
Parkinson's DiseaseDemonstrated efficacy in improving motor symptoms as a D1 PAM
Anticonvulsant ActivityIdentified protective effects against seizures in animal models
Cognitive FunctionShowed potential in enhancing memory retention in cognitive impairment models

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable iminium salts and undergo mild reaction conditions makes it a valuable compound in organic synthesis and pharmaceutical research .

Biologische Aktivität

N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula C11H14N2 and a molecular weight of 174.25 g/mol, this compound is part of a larger class of isoquinoline derivatives known for their diverse pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Overview of Biological Activity

Research indicates that this compound and its derivatives exhibit several pharmacological activities:

  • Antinociceptive Properties : Studies have shown that certain derivatives can reduce pain perception, suggesting a potential role in pain management therapies.
  • Antiallergic Effects : The compound has been investigated for its ability to inhibit allergic reactions, making it a candidate for allergy treatment.
  • Anticancer Activity : Isoquinoline derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, indicating potential use in cancer therapies .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. The compound can form iminium salts that interact with various biological molecules, influencing pathways involved in pain perception and immune responses.

1. Antinociceptive Activity

A study evaluated the antinociceptive effects of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as an analgesic agent.

2. Antiallergic Properties

Research focused on the compound's ability to inhibit histamine release from mast cells. Results showed that derivatives of this compound significantly reduced histamine levels, supporting its potential as an antiallergic agent.

3. Anticancer Potential

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

Data Table: Biological Activities of this compound

Activity Effect Study Reference
AntinociceptiveSignificant reduction in pain response
AntiallergicInhibition of histamine release
AnticancerCytotoxic effects on cancer cell lines

Eigenschaften

IUPAC Name

N,1-dimethyl-3,4-dihydroisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-11-4-3-10(12-2)7-9(11)5-6-13-8/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWBEIGHYRWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=CC(=C2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579809
Record name N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138976-87-1
Record name N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Reactant of Route 2
Reactant of Route 2
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Reactant of Route 3
Reactant of Route 3
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Reactant of Route 4
Reactant of Route 4
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Reactant of Route 5
Reactant of Route 5
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Reactant of Route 6
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.